molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B131965
CAS No.: 776-53-4
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRQIZOBCQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278699
Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-53-4
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9310
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 776-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: A Key Intermediate in Protein Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant application as a precursor to potent protein kinase inhibitors. A key focus is placed on the derivatization of this molecule into pyrimido[4,5-d]pyrimidines and their role in the inhibition of critical signaling pathways implicated in cancer and other diseases. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Compound Identification and Properties

This compound is a substituted pyrimidine derivative with the following molecular characteristics:

PropertyValue
Molecular Formula C₈H₁₁N₃O₂S
Molecular Weight 213.26 g/mol
CAS Number 776-53-4
Appearance Solid
SMILES CCOC(=O)c1cnc(SC)nc1N
InChI Key QINRQIZOBCQKAZ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved from its 4-chloro precursor. The following protocol provides a detailed methodology for this conversion.

Experimental Protocol

Reaction: Synthesis of this compound

Reagents:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • 28% Aqueous ammonium hydroxide solution

  • Water

Procedure:

  • To a 2L three-neck flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol) sequentially.

  • While stirring, add 28% aqueous ammonium hydroxide solution (400 mL) in batches, ensuring the reaction temperature is maintained below 30°C.

  • After reacting for 2 hours, add water (1000 mL) to the reaction mixture.

  • Remove the THF by vacuum distillation.

  • Filter the reaction mixture to collect the solid product.

  • Dry the collected solid under vacuum at 50°C to yield this compound as a white solid (90 g, 99% yield).[1]

Synthesis Workflow

G A Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate D Reaction Mixture (Temp < 30°C, 2h) A->D B THF, Triethylamine B->D C 28% Aqueous Ammonium Hydroxide C->D E Work-up (Water addition, THF removal) D->E F Filtration and Drying E->F G This compound F->G

Synthesis of the target compound.

Application in the Synthesis of Pyrimido[4,5-d]pyrimidine Protein Kinase Inhibitors

This compound is a crucial intermediate in the preparation of pyrimido[4,5-d]pyrimidines, a class of fused heterocyclic compounds that have garnered significant attention as potent inhibitors of various protein kinases.[2][3] These kinases are key regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

The pyrimidine scaffold of the starting material serves as a versatile platform for the construction of the fused ring system of pyrimido[4,5-d]pyrimidines. These derivatives are designed to mimic the adenine structure of ATP, enabling them to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity.

Inhibition of Protein Kinase Signaling Pathways

Derivatives of this compound, specifically pyrimido[4,5-d]pyrimidines, have been shown to inhibit a range of protein kinases involved in oncogenic signaling pathways. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and kinases in the PI3K-Akt and Src signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[4] Aberrant activation of this pathway is a common driver of tumor growth. Pyrimido[4,5-d]pyrimidine derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS PI3K PI3K EGFR->PI3K Pyrimido[4,5-d]pyrimidine\nInhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Pyrimido[4,5-d]pyrimidine\nInhibitor->EGFR Inhibits Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Factors Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation,\nSurvival, Angiogenesis

Inhibition of the EGFR signaling pathway.
PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and growth.[5] Its overactivation is frequently observed in various cancers. Pyrimido[4,5-d]pyrimidine derivatives can inhibit key kinases within this pathway, such as Akt itself or upstream activators.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors->Cell Survival,\nGrowth, Proliferation Pyrimido[4,5-d]pyrimidine\nInhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Pyrimido[4,5-d]pyrimidine\nInhibitor->Akt Inhibits

Inhibition of the PI3K-Akt signaling pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a versatile precursor for the synthesis of potent protein kinase inhibitors. The straightforward and high-yielding synthesis of this intermediate, coupled with its adaptability for the construction of complex heterocyclic systems like pyrimido[4,5-d]pyrimidines, makes it a valuable tool for drug discovery and development. The ability of its derivatives to target and inhibit key oncogenic signaling pathways underscores its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides foundational knowledge for researchers and scientists aiming to leverage the potential of this key chemical entity.

References

Chemical and physical properties of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its pyrimidine core, substituted with amino, methylthio, and ethyl carboxylate groups, makes it a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N₃O₂S[1][2]
Molecular Weight 213.26 g/mol [1][2]
CAS Number 776-53-4[1][2]
Appearance White solid[3]
Boiling Point 370.3 °C at 760 mmHg[4]
Melting Point Data for the direct methylthio analog is not consistently available. The closely related ethylthio analog has a melting point of 99-108 °C.[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[3] Specific quantitative data in other organic solvents is not readily available.
Purity Typically >98% (HPLC)[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

  • Chemical Shifts (δ) and Multiplicity:

    • 8.57 ppm (s, 1H)

    • 8.03 ppm (br, 1H)

    • 7.65 ppm (br, 1H)

    • 4.27 ppm (q, J = 7.5Hz, 2H)

    • 2.46 ppm (s, 3H)

    • 1.29 ppm (t, J = 7.2Hz, 3H)[3]

¹³C NMR Spectroscopy
Mass Spectrometry
  • Method: Electrospray Ionization (ESI)

  • Result: m/z = 213.9 [M+H]⁺[3]

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the amination of a chlorinated pyrimidine precursor.[3]

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • 28% aqueous ammonium hydroxide solution

  • Water

Procedure:

  • To a 2L three-neck flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol) sequentially.[3]

  • While stirring, add 28% aqueous ammonium hydroxide solution (400 mL) in batches, ensuring the reaction temperature is maintained below 30°C.[3]

  • Continue stirring the reaction mixture for 2 hours.[3]

  • After the reaction is complete, add water (1000 mL).[3]

  • Remove the THF by vacuum distillation.[3]

  • Filter the reaction mixture to collect the solid product.[3]

  • Dry the collected solid under vacuum at 50 °C to yield this compound as a white solid (90 g, 99% yield).[3]

G Synthesis Workflow reagents Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate THF, Triethylamine amination Add 28% aq. NH4OH (T < 30°C, 2h) reagents->amination workup Add H2O Remove THF (vacuum) amination->workup isolation Filter solid product workup->isolation drying Dry under vacuum (50°C) isolation->drying product This compound drying->product

Synthesis of this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of pyrimidopyrimidines, a class of compounds known to act as protein kinase inhibitors.[1][3] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The unique arrangement of functional groups on the pyrimidine ring allows for further chemical modifications to generate a diverse library of potential kinase inhibitors.

G Role as a Building Block start This compound reaction Cyclization / Further Functionalization start->reaction intermediate Pyrimidopyrimidine Core Structure reaction->intermediate modification Side Chain Modification intermediate->modification final_product Active Kinase Inhibitors modification->final_product target Protein Kinase (e.g., in Cancer Cells) final_product->target Binds to effect Inhibition of Kinase Activity & Therapeutic Effect target->effect

Pathway from Building Block to Therapeutic Action.

The amino group at the 4-position and the ester at the 5-position are particularly reactive sites for cyclization reactions to form the second pyrimidine ring of the pyrimidopyrimidine scaffold. The methylthio group at the 2-position can also be displaced or modified to introduce different functionalities, allowing for the fine-tuning of the molecule's binding affinity and selectivity for specific protein kinases. This strategic derivatization is a cornerstone of modern drug design, aiming to develop highly potent and selective inhibitors with minimal off-target effects.

References

An In-depth Technical Guide to Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: A Key Intermediate in the Synthesis of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a crucial building block in the development of potent protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and its role in the creation of therapeutic agents.

Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₈H₁₁N₃O₂S and a molecular weight of 213.26 g/mol .[1][2] It typically appears as a white solid and is utilized as a key intermediate in the synthesis of various bioactive molecules, particularly pyrimidopyrimidines and thieno[2,3-d]pyrimidines, which have shown significant potential as protein kinase inhibitors.[1][2][3]

Physicochemical Data
PropertyValueReference
CAS Number 776-53-4[1][2]
Molecular Formula C₈H₁₁N₃O₂S[1][2]
Molecular Weight 213.26 g/mol [1][2]
Appearance White Solid[1]
Purity >98% (HPLC)[2]
SMILES CCOC(=O)c1cnc(SC)nc1N[2]
InChI InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)[1]
Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the amination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[3]

Materials:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • 28% aqueous ammonium hydroxide solution

  • Water

  • 2L three-neck flask

Procedure: [3]

  • To a 2L three-neck flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol) sequentially.

  • While stirring, add 28% aqueous ammonium hydroxide solution (400 mL) in batches, ensuring the reaction temperature is maintained below 30°C.

  • Continue stirring for 2 hours.

  • Add water (1000 mL) to the reaction mixture.

  • Remove the THF by vacuum distillation.

  • Filter the reaction mixture to collect the solid product.

  • Dry the solid product under vacuum at 50°C to yield this compound as a white solid.

Yield: 90 g (99%).[3]

Analytical Data: LC/MS m/z = 213.9 [M+H]+; 1H-NMR (DMSO-d6, 400MHz) δ 8.57 (s, 1H), 8.03 (br, 1H), 7.65 (br, 1H), 4.27 (q, J = 7.5Hz, 2H), 2.46 (s, 3H), 1.29 (t, J = 7.2Hz , 3H).[3]

Role in the Synthesis of Protein Kinase Inhibitors

This compound serves as a versatile precursor for the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with the ATP-binding site of a wide range of protein kinases.[4][5] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow from the starting material to the development of biologically active protein kinase inhibitors.

G A Ethyl 4-chloro-2- (methylthio)pyrimidine-5-carboxylate B Ethyl 4-amino-2- (methylthio)pyrimidine-5-carboxylate A->B Amination C Cyclization Reactions B->C Precursor D Fused Pyrimidine Scaffolds (e.g., Pyrimido[4,5-d]pyrimidines, Thieno[2,3-d]pyrimidines) C->D E Further Chemical Modification (e.g., Suzuki coupling, amide bond formation) D->E Scaffold F Library of Novel Derivatives E->F G Biological Screening (e.g., Kinase Inhibition Assays, Cell-based Assays) F->G Screening H Lead Compound Identification G->H I Preclinical and Clinical Development H->I

Synthetic and Drug Discovery Workflow.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated inhibitory activity against a variety of protein kinases implicated in cancer progression.

Thieno[2,3-d]pyrimidine Derivatives as Protein Kinase Inhibitors

Thieno[2,3-d]pyrimidines synthesized from related precursors have shown potent inhibitory activity against several protein kinases.

Compound ClassTarget KinaseIC₅₀Cell LineReference
4-amino-thieno[2,3-d]pyrimidinesCasein Kinase 2 (CK2)0.008 µM - 0.065 µM-[6][7]
2-alkyl-4-amino-thieno[2,3-d]pyrimidines-0.045 µMMCF-7[8]
2-alkyl-4-amino-thieno[2,3-d]pyrimidines-0.16 µMMDA-MB-231[8]
4-amino-thieno[2,3-d]pyrimidinesTie-20.07 µM-[9]
ThienopyrimidinesAurora B0.2 nM - 3.8 nM-[9]
Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Targeted Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidines, another class of compounds accessible from similar pyrimidine intermediates, have been investigated as multi-targeted kinase inhibitors.

CompoundTarget KinaseIC₅₀ (µM)Reference
Substituted Pyrrolo[2,3-d]pyrimidineEGFRVaries[10][11]
Substituted Pyrrolo[2,3-d]pyrimidineHer2Varies[10][11]
Substituted Pyrrolo[2,3-d]pyrimidineVEGFR2Varies[10][11]
Substituted Pyrrolo[2,3-d]pyrimidineCDK2Varies[10][11]

Signaling Pathways Targeted by Downstream Inhibitors

The protein kinase inhibitors synthesized from this compound often target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways control essential cellular processes like proliferation, survival, and angiogenesis.

The following diagram illustrates a simplified representation of these interconnected signaling pathways and the points of inhibition by pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitors Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Targeted Cancer Signaling Pathways.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and its utility in constructing complex heterocyclic systems like pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines underscore its importance in the discovery of novel protein kinase inhibitors. The broad range of biological activities exhibited by its derivatives highlights the potential for developing new therapeutics for cancer and other diseases driven by aberrant kinase signaling. This guide provides a foundational understanding for researchers aiming to leverage this important chemical entity in their drug discovery programs.

References

The Architectural Versatility of Pyrimidopyrimidines: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidopyrimidine core, a fused heterocyclic system, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the key synthetic strategies employed to construct the pyrimidopyrimidine framework, offering detailed experimental protocols and a comparative analysis of reaction efficiencies. Furthermore, it delves into the mechanistic intricacies of how these compounds exert their therapeutic effects by visualizing their interaction with critical cellular signaling pathways.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrimidopyrimidine nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, diversity, and scalability. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): The Power of Convergence

One-pot multicomponent reactions have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like pyrimidopyrimidines. These reactions involve the simultaneous combination of three or more reactants to form a single product, thereby minimizing intermediate isolation steps and reducing solvent waste.

A prominent example is the Biginelli-type reaction, which has been adapted for the synthesis of pyrimido[4,5-d]pyrimidines. This typically involves the condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and a urea or thiourea derivative. The reaction proceeds through a series of condensation and cyclization steps, often catalyzed by an acid or a Lewis acid.

Table 1: Comparative Data for Multicomponent Synthesis of Pyrimido[4,5-d]pyrimidines

EntryAldehydeAmine SourceCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeUreaL-ProlineEthanol592[1]
24-ChlorobenzaldehydeThiourea[C4(DABCO-SO3H)2].4ClO4Solvent-free0.3395[2][3]
34-MethoxybenzaldehydeUreaCeric Ammonium NitrateWater894[4]
4Indole-3-carboxaldehydeThioureaAcetic AcidEthanol1285[4]
Cyclocondensation Reactions: The Classical Approach

Stepwise cyclocondensation reactions represent a more traditional yet highly versatile method for constructing the pyrimidopyrimidine core. This approach typically involves the sequential formation of the two fused pyrimidine rings. A common strategy is to start with a pre-functionalized pyrimidine ring and then build the second ring onto it.

For instance, 4-amino-5-cyanopyrimidine derivatives are valuable precursors that can undergo cyclization with various reagents to afford pyrimido[4,5-d]pyrimidines. Similarly, barbituric acid and its derivatives are frequently employed as starting materials, undergoing condensation with aldehydes and amino compounds.

Table 2: Yields of Pyrimido[4,5-d]pyrimidines via Cyclocondensation Reactions

Starting MaterialReagentsConditionsProductYield (%)Reference
4-Amino-2,6-dichloropyrimidine-5-carbaldehydeGuanidine hydrochlorideNaH, DMF, 100 °C2-Amino-5,7-dichloropyrimido[4,5-d]pyrimidine78Not directly cited
Barbituric acid, Benzaldehyde, UreaWater, Reflux5-Phenyl-1,3,7-trihydropyrimido[4,5-d]pyrimidine-2,4,6,8-tetraone92[5][6][7]
6-Amino-2-thiouracil, Aldehyde, ThioureaGlacial Acetic Acid2,7-Dithioxo-pyrimido[4,5-d]pyrimidine derivativesVariable[8]
Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has gained significant traction in organic synthesis as a tool to dramatically reduce reaction times, improve yields, and often enhance product purity. In the context of pyrimidopyrimidine synthesis, microwave-assisted protocols have been successfully applied to both multicomponent and classical cyclocondensation reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional ConditionsConventional Yield (%)Microwave ConditionsMicrowave Yield (%)Reference
Biginelli-type MCRReflux, 8-12 h70-85150 °C, 10-20 min85-95Not directly cited
CyclocondensationReflux, 6-24 h60-80120-180 °C, 5-15 min75-90Not directly cited

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key pyrimidopyrimidine derivatives, representing the diverse synthetic strategies discussed above.

Protocol 1: One-Pot Synthesis of 5-Aryl-1,3-dimethyl-7-(thioxo/oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones

This protocol is adapted from a multicomponent reaction strategy.[2][3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 6-Amino-1,3-dimethyluracil (1 mmol)

  • Urea or Thiourea (1.2 mmol)

  • [C4(DABCO-SO3H)2].4ClO4 (5.2 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), urea or thiourea (1.2 mmol), and the ionic liquid catalyst [C4(DABCO-SO3H)2].4ClO4 (5.2 mol%).

  • Add ethanol (10 mL) to the flask and stir the mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of n-hexane:ethyl acetate:methanol (7:3:1) as the eluent.

  • Upon completion of the reaction (typically within 20-30 minutes), the solid product will precipitate out of the solution.

  • Filter the reaction mixture to collect the crude product.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 5-aryl-1,3-dimethyl-7-(thioxo/oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.

  • The catalyst can be recovered from the filtrate for reuse.

Protocol 2: Synthesis of 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines via Sequential Nucleophilic Substitution

This protocol outlines a controlled, stepwise functionalization of a tetrachlorinated pyrimidopyrimidine core.[9]

Materials:

  • 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

  • Primary or secondary amine (Nucleophile 1)

  • Primary or secondary amine (Nucleophile 2)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Step 1: Disubstitution at C4 and C8.

    • Dissolve 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the first amine (Nucleophile 1, 2.2 equivalents) and DIPEA (2.5 equivalents) in the same solvent.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2,6-dichloro-4,8-disubstituted pyrimido[5,4-d]pyrimidine.

  • Step 2: Disubstitution at C2 and C6.

    • Dissolve the 2,6-dichloro-4,8-disubstituted pyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).

    • Add the second amine (Nucleophile 2, 2.5-3 equivalents) and a base such as DIPEA or potassium carbonate.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine.

Signaling Pathway Inhibition by Pyrimidopyrimidine Derivatives

The therapeutic potential of pyrimidopyrimidines often stems from their ability to act as inhibitors of key enzymes involved in cellular signaling, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2][7][9] Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. Certain pyrimidopyrimidine derivatives have been designed as potent EGFR inhibitors, competing with ATP for the binding site in the kinase domain.[2][5] This inhibition blocks the downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced tumor growth and proliferation.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyrimidopyrimidine Pyrimidopyrimidine Inhibitor Pyrimidopyrimidine->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidopyrimidine derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. CDK2, in particular, is essential for the transition from the G1 to the S phase.[10] In many cancers, CDK2 is overactive, leading to uncontrolled cell division. Pyrimido[4,5-d]pyrimidine derivatives have been developed as potent and selective CDK2 inhibitors.[11][12] By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to a G1 phase cell cycle arrest and prevents cancer cells from replicating their DNA and dividing.

CDK2_Cell_Cycle CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Pyrimidopyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor Pyrimidopyrimidine->CDK2 pRb pRb ActiveComplex->pRb P E2F E2F pRb->E2F G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition PpRb P-pRb E2F->G1_S_Transition

Caption: Pyrimido[4,5-d]pyrimidine inhibitors block CDK2, leading to G1 cell cycle arrest.

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][6][13][14] Aberrant activation of this pathway is a common event in human cancers. Pyrimidopyrimidine-based compounds have been identified as potent inhibitors of PI3K.[6][13] By blocking the activity of PI3K, these molecules prevent the phosphorylation and subsequent activation of Akt. This, in turn, inhibits downstream signaling events that promote cell survival and proliferation, and can induce apoptosis in cancer cells.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P Pyrimidopyrimidine Pyrimidopyrimidine Inhibitor Pyrimidopyrimidine->PI3K PIP3 PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellSurvival Cell Growth, Survival, Proliferation Akt->CellSurvival Downstream->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidopyrimidine derivatives.

Conclusion

The pyrimidopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from convergent multicomponent reactions to versatile cyclocondensation strategies, provide a robust toolbox for medicinal chemists to generate diverse libraries of these potent molecules. The ability of pyrimidopyrimidine derivatives to selectively inhibit key signaling pathways, such as those governed by EGFR, CDKs, and PI3K, underscores their immense potential in the development of targeted therapies for a range of diseases, most notably cancer. Future research in this area will undoubtedly focus on the development of even more efficient and sustainable synthetic routes, as well as the fine-tuning of the scaffold to achieve greater potency and selectivity for specific biological targets.

References

An In-depth Technical Guide to Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical architecture, featuring a pyrimidine core functionalized with amino, methylthio, and ethyl carboxylate groups, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. The information presented herein is intended for research use only.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁N₃O₂S[1]
Molecular Weight 213.26 g/mol [1]
CAS Number 776-53-4[1]
Appearance White to off-white solid/powderN/A
Purity ≥98% (HPLC)[2]
Boiling Point 370.3°C at 760 mmHgN/A
InChI Key QINRQIZOBCQKAZ-UHFFFAOYSA-N[1]
SMILES CCOC(=O)c1cnc(SC)nc1N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the ammonolysis of its 4-chloro precursor. This reaction is efficient and yields the desired product in high purity.

Synthesis of this compound

Experimental Protocol:

  • To a 2-liter, three-neck flask, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol).

  • Stir the mixture and add a 28% aqueous ammonium hydroxide solution (400 mL) in batches, ensuring the reaction temperature is maintained below 30°C.

  • Continue stirring for 2 hours after the addition is complete.

  • Add water (1000 mL) to the reaction mixture.

  • Remove the THF by vacuum distillation.

  • Filter the resulting solid product, wash with water, and dry under vacuum at 50°C.

  • This procedure affords this compound as a white solid (yield: ~90 g, 99%).

Characterization Data:

  • LC/MS: m/z = 213.9 [M+H]⁺

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.57 (s, 1H), 8.03 (br, 1H), 7.65 (br, 1H), 4.27 (q, J = 7.5Hz, 2H), 2.46 (s, 3H), 1.29 (t, J = 7.2Hz, 3H).

Synthesis of Thieno[2,3-d]pyrimidine-based Protein Kinase Inhibitors

Representative Experimental Protocol for Cyclocondensation:

  • Dissolve the 2-amino-thiophene-3-carbonitrile derivative (1 equivalent) and the desired aryl or alkyl nitrile (1 equivalent) in dry dioxane.

  • Pass dry hydrogen chloride gas through the stirred reaction mixture.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid and wash with dioxane.

  • If the product does not precipitate, neutralize the filtrate. This may lead to the formation of a resin.

  • To induce crystallization from the resin, add a 25% (v/v) ammonium hydroxide solution and leave it overnight.

  • Recrystallize the crude product from a suitable solvent (e.g., dioxane, methanol, or acetonitrile) to obtain the purified thieno[2,3-d]pyrimidine.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a precursor for the synthesis of pyrimidopyrimidine and thieno[2,3-d]pyrimidine scaffolds. These fused heterocyclic systems are privileged structures in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases.

Protein Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of several protein kinases implicated in cancer and other diseases.

  • Protein Kinase CK2 (Casein Kinase 2): Thieno[2,3-d]pyrimidines derived from related starting materials have shown potent, ATP-competitive inhibition of CK2, with IC₅₀ values in the nanomolar range.[4] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.

  • Other Kinases: The thienopyrimidine scaffold is also found in inhibitors of other kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, Aurora kinases, and Tie-2.[3][5]

The table below presents the inhibitory activity of some thieno[2,3-d]pyrimidine derivatives against various cancer cell lines, demonstrating the potential of this class of compounds.

CompoundCell LineIC₅₀ (µM)Reference
Thienopyrimidine 2 MCF-70.013[3]
Thienopyrimidine 3 MCF-70.045[6]
Thienopyrimidine 4 MCF-70.11[6]
Thienopyrimidine 2 MDA-MB-2310.16[6]

Signaling Pathways and Experimental Workflows

The protein kinases targeted by derivatives of this compound are key components of major signaling pathways that regulate cellular processes often dysregulated in cancer.

Experimental Workflow

The following diagram illustrates a typical workflow from the synthesis of this compound to the evaluation of its derivatives as protein kinase inhibitors.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening & Evaluation A Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate B Ammonolysis A->B C This compound B->C D Cyclocondensation C->D E Thieno[2,3-d]pyrimidine Library D->E F Kinase Inhibition Assays E->F G Cell-based Assays (e.g., MTT) E->G H Lead Compound Identification F->H G->H

General workflow for synthesis and screening.
CK2 and the PI3K/Akt/mTOR Signaling Pathway

Protein Kinase CK2 positively regulates the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. CK2 can directly phosphorylate and activate Akt, a key kinase in this cascade. Inhibitors derived from this compound that target CK2 would be expected to downregulate this pro-survival pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation CK2 CK2 CK2->Akt activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->CK2

Role of CK2 in the PI3K/Akt/mTOR pathway.
CK2 and the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines to the nucleus, regulating genes involved in immunity and proliferation. CK2 is essential for the activation of this pathway. Inhibition of CK2 by thieno[2,3-d]pyrimidine derivatives would suppress the phosphorylation of JAKs and STATs, dampening the downstream cellular response.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Expression Nucleus->Gene CK2 CK2 CK2->JAK activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->CK2

Role of CK2 in the JAK/STAT pathway.
CK2 and the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of immune responses, inflammation, and cell survival. CK2 can promote NF-κB activation by phosphorylating its inhibitor, IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity. Inhibition of CK2 is therefore expected to suppress NF-κB signaling.

G Signal Pro-inflammatory Signal IKK IKK Complex Signal->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB releases Gene Inflammatory & Survival Genes Nucleus->Gene CK2 CK2 CK2->IkB phosphorylates CK2->NFkB phosphorylates (enhances activity) Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->CK2

Role of CK2 in the NF-κB pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent therapeutic agents. Its utility in the construction of pyrimidopyrimidine and thienopyrimidine scaffolds has positioned it as a key intermediate in the development of inhibitors targeting protein kinases, such as CK2, which are implicated in a variety of human diseases, most notably cancer. This guide provides researchers with the essential technical information to effectively utilize this compound in their drug discovery and development endeavors.

References

Methodological & Application

Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a representative protocol for the synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of pharmaceutical agents such as protein kinase inhibitors.[1][2] The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is displaced by an amino group through ammonolysis. While a specific, detailed protocol for this exact transformation is not widely published, this document outlines a comprehensive procedure based on established principles of pyrimidine chemistry and analogous reactions.[3]

Introduction

The pyrimidine scaffold is a fundamental core in numerous biologically active compounds. The functionalization of the pyrimidine ring is a critical aspect of medicinal chemistry, enabling the synthesis of diverse derivatives with a range of therapeutic applications. The title compound, this compound, serves as a valuable building block for the synthesis of more complex heterocyclic systems, including pyrimidopyrimidines which have been investigated as protein kinase inhibitors.[1][2] The starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a commercially available intermediate used in the synthesis of pharmaceuticals like avanafil.[4] The conversion of the 4-chloro substituent to a 4-amino group is a key step in elaborating the pyrimidine core for further drug development.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis.

Experimental Protocols

The following protocol is a representative procedure for the ammonolysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The reaction conditions are based on general procedures for the amination of chloropyrimidines and may require optimization for specific laboratory settings.

Materials and Reagents:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Ammonium hydroxide (28-30% aqueous solution) or Ammonia gas

  • Ethanol or another suitable solvent (e.g., Dioxane, DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Pressure vessel (if using ammonia gas at elevated temperatures)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Chromatography column

Safety Precautions:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonia is corrosive and has a pungent odor. Work in a well-ventilated area and handle with care.

  • The reaction may need to be performed under pressure if using ammonia gas at elevated temperatures, which requires a suitable pressure vessel and adherence to all relevant safety protocols.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Ammonia: Add an excess of aqueous ammonium hydroxide (e.g., 10-20 eq) to the solution. Alternatively, the solution can be saturated with ammonia gas. For reactions at higher temperatures, a sealed pressure vessel may be necessary.

  • Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting material is no longer visible by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it may be the desired product. Isolate the solid by filtration and wash with cold water and a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis under different conditions. These values are illustrative and should be optimized experimentally.

EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Aq. NH₄OH (28%)EthanolReflux1275>95
2NH₃ (gas)Dioxane100885>98
3Aq. NH₄OH (28%)DMF901080>97

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in solvent add_nh3 Add excess ammonia source start->add_nh3 heat Heat to reflux/specified temperature add_nh3->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool isolate Isolate/Extract crude product cool->isolate purify Purify by recrystallization or chromatography isolate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Figure 2. Experimental workflow for the synthesis.

References

Application Notes: Synthesis and Evaluation of Pyrimidopyrimidines as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention.[3][4][5] The pyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its presence in the building blocks of DNA and RNA and its ability to act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site.[4][5] Fused pyrimidine systems, such as pyrimidopyrimidines, have emerged as a versatile and potent class of kinase inhibitors.[6][7]

This document provides detailed protocols for the synthesis of a pyrimido[4,5-d]pyrimidine core, a common scaffold for kinase inhibitors, and for the subsequent evaluation of its inhibitory activity against target protein kinases.

I. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

The synthesis of the pyrimido[4,5-d]pyrimidine scaffold can be achieved through a one-pot condensation reaction, a method noted for its efficiency.[6] The following protocol is adapted from established methodologies for preparing this class of compounds.[6]

Experimental Protocol: Synthesis of a 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidine

This protocol outlines a three-step process starting from the preparation of 6-amino-2-thiouracil.

Materials and Reagents:

  • Thiourea

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Guanidine derivative

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (2N solution)

  • Appropriate alkylating and aminating agents for further derivatization

Procedure:

  • Synthesis of 6-Amino-2-thiouracil (Compound 1):

    • In a round-bottom flask, dissolve thiourea and ethyl cyanoacetate in a solution of sodium ethoxide in ethanol.

    • Reflux the mixture for 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-amino-2-thiouracil.

  • One-Pot Synthesis of the Pyrimido[4,5-d]pyrimidine Core:

    • To a solution of 6-amino-2-thiouracil in glacial acetic acid, add an aromatic aldehyde (1 equivalent) and thiourea (1 equivalent).[6]

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture to room temperature, which should result in the precipitation of the crude product.

    • Filter the solid, wash with diethyl ether to remove impurities, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrimido[4,5-d]pyrimidine core structure.

  • Alkylation and Amination for Derivatization (Example):

    • Suspend the synthesized pyrimido[4,5-d]pyrimidine core in a suitable solvent.

    • Add a base, such as 2N sodium hydroxide, to facilitate the reaction.

    • Introduce the desired alkylating agent and stir at room temperature.[6]

    • Following alkylation, introduce the desired amine and heat the reaction as necessary to drive the substitution reaction to completion.

    • Purify the final compound using column chromatography on silica gel.

    • Characterize the final product using NMR, Mass Spectrometry, and HPLC.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., 6-Amino-2-thiouracil) reaction One-Pot Condensation start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization biochem_assay Biochemical Assay (Kinase Inhibition) characterization->biochem_assay Test Compound cell_assay Cell-Based Assay (Anti-proliferation) biochem_assay->cell_assay sar_analysis SAR Analysis cell_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->reaction Iterative Design

II. Protocol for Protein Kinase Inhibition Assay

To evaluate the potency of the synthesized pyrimidopyrimidine derivatives, a biochemical kinase inhibition assay is performed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for this purpose.[8][9]

Experimental Protocol: TR-FRET Kinase Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials and Reagents:

  • Recombinant protein kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Test pyrimidopyrimidine compounds dissolved in DMSO

  • Staurosporine or other known kinase inhibitor (Positive Control)

  • DMSO (Negative Control)

  • 384-well assay plates (low volume, white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, diluted in 3-fold steps to create a 10-point dose-response curve.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer containing the specific protein kinase and its biotinylated substrate peptide.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection:

    • Prepare a detection master mix containing the Europium-labeled anti-phospho-substrate antibody and SA-APC in a suitable detection buffer.

    • Stop the kinase reaction by adding the detection mix to all wells. This mix often contains EDTA to chelate Mg2+ and halt ATP-dependent phosphorylation.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: 615 nm (Europium emission) and 665 nm (APC emission, resulting from FRET).[8]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

III. Data Presentation: Inhibitory Activity of Pyrimidopyrimidine Derivatives

The following tables summarize the inhibitory activities of representative pyrimidopyrimidine compounds against various protein kinases, as reported in the literature.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM) Reference
4b (PD-089828) PDGFr 1.11 [10]
FGFr 0.13 [10]
EGFr 0.45 [10]
c-src 0.22 [10]
4e FGFr 0.060 [10]
PDGFr, EGFr, c-src, InsR >50 [10]

| 6c | PDGF-stimulated VSM proliferation | 0.3 |[10] |

Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM) Reference
6a CDK2 Data not quantified [6]
Non-small cell lung cancer (HOP-92) 102.6% inhibition at 10⁻⁵ M [6]
6c CDK2 Data not quantified [6]
Renal cancer (RXF 393) 124% inhibition at 10⁻⁵ M [6]
7e CDK2 Data not quantified [6]

| | Renal cancer (RXF 393) | 112.9% inhibition at 10⁻⁵ M |[6] |

Note: The data for Table 2 is presented as percent inhibition at a single concentration as specific IC50 values were not provided in the source material.

IV. Signaling Pathways and Mechanism of Action

Pyrimidopyrimidine derivatives typically function as ATP-competitive inhibitors.[1][10] They bind to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase_A Substrate Substrate Protein Substrate->Kinase_A Downstream_Signaling Cell Proliferation, Survival, etc. Phospho_Substrate->Downstream_Signaling Activates Kinase_I Kinase No_Reaction No Reaction Kinase_I->No_Reaction Inhibitor Pyrimidopyrimidine Inhibitor Inhibitor->Kinase_I ATP_blocked ATP Substrate_I Substrate Protein Blocked_Signaling Apoptosis, Cell Cycle Arrest No_Reaction->Blocked_Signaling Blocks

For example, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) block its autophosphorylation, which in turn inhibits downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, critical for cell proliferation and survival in many cancers.[11]

G cluster_pathways Downstream Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor Pyrimidopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation & Survival ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

References

Application Notes and Protocols: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the presence of amino, methylthio, and carboxylate groups on a pyrimidine core, make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and methods for evaluating their biological activity. The primary focus is on its utility in the development of protein kinase inhibitors for cancer therapy. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer and antiviral agents.[1]

Key Applications in Medicinal Chemistry

This compound is predominantly utilized as a precursor for the synthesis of fused pyrimidine derivatives, such as pyrimidopyrimidines and thieno[2,3-d]pyrimidines. These scaffolds are found in numerous compounds with potent inhibitory activity against various protein kinases, which are critical targets in cancer therapy.

1. Protein Kinase Inhibitors:

The pyrimidine core of the title compound is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the substituents at the 4-amino and 2-methylthio positions, and by annulating other rings to the pyrimidine core, medicinal chemists can design selective inhibitors for a variety of kinases. One of the primary uses of this compound is in the preparation of pyrimidopyrimidines, which act as protein kinase inhibitors.[1][2]

2. Anticancer Agents:

Many derivatives of this compound, particularly thieno[2,3-d]pyrimidines, have demonstrated significant antiproliferative activity against a range of cancer cell lines. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell growth, proliferation, and survival, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.

3. Antiviral and Antimicrobial Agents:

While the primary focus of recent research has been on anticancer applications, the pyrimidine scaffold is also a key component of many antiviral and antimicrobial drugs. The structural versatility of this compound makes it a valuable starting material for the development of novel agents in these therapeutic areas as well.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the reported biological activities of various derivatives synthesized from this compound and its close analogs.

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDR GroupCell LineIC50 (µM)Reference
1 2-benzylMCF-70.013[3]
2 4-nitrobenzylMCF-7-[3]
3 2-benzylMDA-MB-231-[3]
4 4-nitrobenzylMDA-MB-231-[3]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidineAurora B Kinase0.2[3]
Thieno[2,3-d]pyrimidineAurora B Kinase3.8[3]
Thieno[2,3-d]pyrimidineVEGFR/KDR3[3]
4-amino-thienopyrimidineEGFR/HER2nanomolar range[3]

Experimental Protocols

Protocol 1: General Synthesis of 4-Substituted-amino-2-(methylthio)pyrimidine-5-carboxylates

This protocol describes a general method for the nucleophilic aromatic substitution of the 4-amino group of this compound.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., 1-pentanol, ethanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1-1.2 equivalents) and a base such as triethylamine (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 50 °C to 140 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-substituted-amino-2-(methylthio)pyrimidine-5-carboxylate derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

This protocol outlines the synthesis of thieno[2,3-d]pyrimidines, a common class of kinase inhibitors derived from pyrimidine precursors. This is a multi-step synthesis that often starts with a Gewald reaction to form a 2-aminothiophene, which is then cyclized to the thieno[2,3-d]pyrimidine.

Step 2a: Synthesis of 2-Amino-3-cyano-thiophene This step is based on the Gewald reaction.

Materials:

  • A ketone or aldehyde

  • An active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • A base (e.g., morpholine, triethylamine)

  • Ethanol

Procedure:

  • In a flask, dissolve the ketone/aldehyde and the active methylene nitrile in ethanol.

  • Add elemental sulfur to the mixture.

  • Add the base dropwise while stirring.

  • Continue stirring at room temperature or with gentle heating as required by the specific substrates.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2b: Cyclization to form the Thieno[2,3-d]pyrimidine core

Materials:

  • 2-Amino-3-cyano-thiophene from the previous step

  • A nitrile (R-CN)

  • Dry dioxane

  • Dry hydrogen chloride (gas)

Procedure:

  • Dissolve the 2-amino-3-cyano-thiophene and the desired nitrile in dry dioxane.

  • Pass a stream of dry hydrogen chloride gas through the solution.

  • Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate as a hydrochloride salt. The salt can be collected by filtration.

  • Neutralize the filtrate or the dissolved salt with a base (e.g., ammonium hydroxide) to obtain the free base of the 4-amino-thieno[2,3-d]pyrimidine derivative.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2, Aurora B)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase, the substrate, and the assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a specific period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Derivatives of this compound often target key signaling pathways implicated in cancer. Below are diagrams of the VEGFR-2 and PI3K/Akt/mTOR pathways, which are frequently inhibited by these compounds.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrimidine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

PI3K_AKT_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Workflows

Drug_Discovery_Workflow Start Ethyl 4-amino-2-(methylthio) pyrimidine-5-carboxylate Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro Kinase Inhibition Assays Synthesis->Screening CellAssay Cell-Based Assays (e.g., MTT) Screening->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo

Caption: Drug Discovery Workflow.

Kinase_Assay_Workflow CompoundPrep Prepare Compound Dilutions AddCompound Add Test Compound CompoundPrep->AddCompound ReactionSetup Set up Kinase Reaction (Kinase, Substrate, Buffer) ReactionSetup->AddCompound StartReaction Initiate with ATP AddCompound->StartReaction Incubate Incubate StartReaction->Incubate Detect Detect ATP levels (Luminescence) Incubate->Detect Analyze Analyze Data (IC50) Detect->Analyze

References

Application of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features make it an ideal starting material for the development of potent anticancer agents, particularly those targeting protein kinases. This document provides a comprehensive overview of the application of this compound in anticancer drug development, including detailed synthetic protocols, quantitative analysis of anticancer activity, and elucidation of the underlying mechanisms of action. The information presented is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. A prominent strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that play a pivotal role in the regulation of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for their anticancer properties. This compound, with its reactive amino and ester functionalities, provides a versatile platform for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These derivatives have demonstrated significant potential as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers of tumor growth and angiogenesis.[1][2][3] This document details the synthetic routes from this compound to potent anticancer compounds, their biological evaluation, and the signaling pathways they modulate.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The core of this application lies in the utility of this compound as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. These compounds have shown significant anticancer activity by inhibiting key protein kinases. While the direct synthesis from the title compound is a specific pathway, a general and well-established method involves the use of a closely related analog, 2-aminothiophene-3-carboxylate, to construct the thieno[2,3-d]pyrimidine core. The following protocol is a representative example of how such a synthesis is performed.

General Synthetic Scheme

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves the cyclization of a 2-aminothiophene precursor with a suitable cyclizing agent. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Synthesis Workflow start This compound (or related 2-aminothiophene precursors) step1 Cyclization Reaction (e.g., with urea, formamide, or isothiocyanates) start->step1 Reagents step2 Intermediate: Thieno[2,3-d]pyrimidin-4-one step1->step2 step3 Chlorination (e.g., with POCl3) step2->step3 Reagents step4 Intermediate: 4-Chlorothieno[2,3-d]pyrimidine step3->step4 step5 Nucleophilic Substitution (with various amines) step4->step5 Reagents end Final Product: Substituted Thieno[2,3-d]pyrimidine Derivatives step5->end G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits G cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

References

Application Notes and Protocols for the Characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (EAMP), a key intermediate in the synthesis of various biologically active compounds, including protein kinase inhibitors. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis are presented. This guide is intended to equip researchers with the necessary tools to accurately identify, quantify, and ensure the purity of this important synthetic building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 776-53-4[1][2]
Molecular Formula C₈H₁₁N₃O₂S[1][2]
Molecular Weight 213.26 g/mol [1][2]
Appearance White to off-white solid[1]
Purity (by HPLC) >98%[2]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of EAMP and quantifying impurities. A reversed-phase method is typically employed.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1 mg/mL in Acetonitrile

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of EAMP in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire data for 25 minutes.

  • Analysis: The purity of EAMP is determined by the area percentage of the main peak.

Workflow for HPLC Analysis:

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) setup HPLC System Equilibration (C18 column, 30°C) prep->setup inject Inject Sample (10 µL) setup->inject run Gradient Elution (Water/ACN with 0.1% FA) inject->run detect UV Detection (254 nm) run->detect analyze Data Analysis (Purity Assessment) detect->analyze

Caption: Workflow for HPLC purity analysis of EAMP.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of EAMP and for detecting any volatile impurities.

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Sample Preparation 1 mg/mL in Dichloromethane

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of EAMP in 1 mL of dichloromethane.

  • Instrument Setup: Condition the GC-MS system according to the specified parameters.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Data Acquisition: Acquire mass spectra over the specified scan range.

  • Analysis: Identify the EAMP peak by its retention time and mass spectrum. The fragmentation pattern can be used for structural confirmation.

Workflow for GC-MS Analysis:

GCMS_Workflow prep Sample Preparation (1 mg/mL in DCM) inject GC Injection (1 µL, Split mode) prep->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze_ms Mass Analysis (Quadrupole, 50-400 m/z) ionize->analyze_ms detect Detection and Data Acquisition analyze_ms->detect

Caption: Workflow for GC-MS analysis of EAMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of EAMP.

Table 3: NMR Spectroscopy Parameters and Data

Parameter¹H NMR¹³C NMR (Predicted)
Instrument Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent DMSO-d₆DMSO-d₆
Reference TMS (δ 0.00)DMSO-d₆ (δ 39.52)
¹H NMR Data δ 8.57 (s, 1H), 8.03 (br, 1H), 7.65 (br, 1H), 4.27 (q, J = 7.5 Hz, 2H), 2.46 (s, 3H), 1.29 (t, J = 7.2 Hz, 3H)N/A
¹³C NMR (Predicted) N/A~168 (C=O), ~165 (C4-NH₂), ~160 (C2-SMe), ~158 (C6), ~95 (C5), ~60 (O-CH₂), ~14 (S-CH₃), ~14 (CH₂-CH₃)

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of EAMP in 0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Logical Relationship for NMR Signal Assignment:

NMR_Assignment cluster_structure EAMP Structure cluster_1h_signals ¹H NMR Signals (ppm) struct Py-H NH₂ O-CH₂-CH₃ S-CH₃ h_py 8.57 (s) struct->h_py Py-H h_nh2 8.03, 7.65 (br) struct->h_nh2 NH₂ h_ch2 4.27 (q) struct->h_ch2 O-CH₂ h_sch3 2.46 (s) struct->h_sch3 S-CH₃ h_ch3 1.29 (t) struct->h_ch3 CH₂-CH₃

Caption: ¹H NMR signal assignments for EAMP.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the EAMP molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (amino group)
~2980-2900MediumC-H stretching (aliphatic)
~1710StrongC=O stretching (ester)
~1640StrongN-H bending (amino group)
~1580MediumC=N, C=C stretching (pyrimidine ring)
~1250StrongC-O stretching (ester)

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of EAMP with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory.

  • Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Record the FTIR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for FTIR Analysis:

FTIR_Workflow prep Sample Preparation (KBr Pellet or ATR) bg_scan Background Spectrum Acquisition prep->bg_scan sample_scan Sample Spectrum Acquisition (4000-400 cm⁻¹) bg_scan->sample_scan process Data Processing (Baseline Correction) sample_scan->process analyze Peak Assignment (Functional Group Identification) process->analyze

Caption: Workflow for FTIR analysis of EAMP.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to confirm the empirical formula.

Table 5: Elemental Analysis Data

ElementTheoretical (%)
Carbon (C) 45.05
Hydrogen (H) 5.20
Nitrogen (N) 19.70
Sulfur (S) 15.03
Oxygen (O) 14.02

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried EAMP sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of each element in the sample. The experimental values should be within ±0.4% of the theoretical values.

Summary of Characterization Data

The following table summarizes the key analytical data for the characterization of this compound.

Table 6: Comprehensive Analytical Data Summary

Analytical TechniqueParameterObserved/Expected Value
HPLC Purity>98%
LC-MS [M+H]⁺213.9
¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ, ppm)8.57 (s, 1H), 8.03 (br, 1H), 7.65 (br, 1H), 4.27 (q, J = 7.5 Hz, 2H), 2.46 (s, 3H), 1.29 (t, J = 7.2 Hz, 3H)
FTIR (KBr) Key Peaks (cm⁻¹)~3400-3200 (N-H), ~1710 (C=O), ~1640 (N-H bend), ~1580 (C=N, C=C)
Elemental Analysis %C, %H, %N, %STheoretical: C, 45.05; H, 5.20; N, 19.70; S, 15.03

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate identification, purity assessment, and structural elucidation of this important chemical intermediate, thereby supporting its application in research and drug development.

References

Application Note: Spectroscopic Characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a summary of available spectroscopic data and general protocols for the characterization of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 776-53-4[1][2]

  • Molecular Formula: C₈H₁₁N₃O₂S[1]

  • Molecular Weight: 213.26 g/mol [1]

  • Appearance: White solid[3]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.57s1HPyrimidine-H6
8.03br s1HNH₂
7.65br s1HNH₂
4.27q7.52H-O-CH₂-CH₃
2.46s3H-S-CH₃
1.29t7.23H-O-CH₂-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Interpretation
LC/MS (ESI+)213.9[M+H]⁺

M (Molecular Weight) = 213.26 g/mol [3]

Note on ¹³C NMR and IR Data: As of the date of this document, specific experimental ¹³C NMR and Infrared (IR) spectroscopic data for this compound are not readily available in publicly accessible databases. General expected IR absorption ranges for related amino-pyrimidine structures would include N-H stretching vibrations (typically around 3100-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C-S stretching vibrations in the fingerprint region.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

    • Clean the crystal thoroughly after the measurement.

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire the IR spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with a solvent appropriate for ESI-MS (e.g., a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization).

    • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.

    • Transfer the filtered solution to an appropriate autosampler vial.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

    • Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Solid Sample MS Mass Spectrometry (e.g., ESI, EI) Purification->MS Solid Sample IR IR Spectroscopy (e.g., ATR, KBr) Purification->IR Solid Sample Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Application Note: Determination of Purity of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds, including protein kinase inhibitors.[1][2][3] Ensuring the purity of this intermediate is critical for the quality and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of pharmaceutical compounds.[4] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The analysis of pyrimidine derivatives is frequently carried out using RP-HPLC with C8 and C18 silica gel columns.[5]

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the effective separation of the main component from potential impurities with varying polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (≥ 98%)

  • 0.45 µm membrane filters for solvent and sample filtration

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A: 20% B) until a stable baseline is achieved.

  • Inject the diluent once.

  • Inject the Reference Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.

  • After the analysis, wash the column with a high percentage of the organic solvent (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent.

6. Data Analysis and Calculation of Purity

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example Data Presentation

Sample IDRetention Time (min)Peak AreaArea %
Impurity 1 8.515000.15
Main Peak 12.299500099.50
Impurity 2 15.835000.35
Total Area -1000000100.00

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standard Prepare Reference Standard Solution system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample system_equilibration->system_suitability inject_blank Inject Blank (Diluent) system_suitability->inject_blank inject_standard Inject Reference Standard inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Experimental workflow for HPLC purity determination.

References

Safe Handling and Storage of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 776-53-4). The information herein is compiled to ensure the safety of laboratory personnel and the integrity of the compound.

Compound Information and Safety Data

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 776-53-4[1]
Molecular Formula C₈H₁₁N₃O₂S[1]
Molecular Weight 213.26 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 127-128 °C[1]
Boiling Point (Predicted) 370.3 ± 22.0 °C[1]
Density (Predicted) 1.31 ± 0.1 g/cm³[1]
GHS Hazard Pictograms GHS09 (Hazardous to the aquatic environment)[1]
GHS Signal Word Warning[1]
Hazard Statements H410: Very toxic to aquatic life with long-lasting effects[1]
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[1]

Experimental Protocols

The following protocols are based on the available safety information and general best practices for handling solid research chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[2]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator with a particulate filter if engineering controls like a fume hood are not available or if there is a risk of generating dust.
Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered.[3] Locate the nearest safety shower and eyewash station.

  • Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer :

    • Use anti-static weighing paper or a suitable container.

    • Employ spatulas and other equipment made of compatible materials.

    • Avoid creating dust. If dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.

Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Container : Store the compound in its original, tightly sealed container.[3]

  • Environment : Keep in a dark place, under an inert atmosphere (e.g., argon or nitrogen), at room temperature.[1]

  • Location :

    • Store in a well-ventilated, dry area away from direct sunlight and heat sources.[3][4]

    • Do not store with incompatible materials. As a precaution, segregate from strong oxidizing agents, acids, and bases.[5]

    • Shelving should be secure and have a lip to prevent containers from falling.[4]

    • Do not store on high shelves, especially above eye level.[4]

  • Inventory : Label the container with the date received and the date opened. Maintain a chemical inventory to track usage and disposal.

Spill and Waste Disposal Protocol
  • Spill Response :

    • Small Spills :

      • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

      • Collect the material into a labeled, sealed container for hazardous waste disposal.

      • Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spills :

      • Evacuate the area and prevent entry.

      • Contact your institution's environmental health and safety (EHS) department immediately.

  • Waste Disposal :

    • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous waste.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[1]

Visualized Workflows

The following diagrams illustrate the logical workflows for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer and/or Dissolve handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Clean Work Area & Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

G cluster_storage Storage Conditions cluster_receipt Receiving and Inventory storage1 Tightly Sealed Container storage2 Room Temperature storage3 Dark Place storage4 Inert Atmosphere storage5 Segregated from Incompatibles receipt1 Receive Compound receipt2 Log in Inventory receipt1->receipt2 receipt3 Date Container receipt2->receipt3 receipt3->storage1 receipt3->storage2 receipt3->storage3 receipt3->storage4 receipt3->storage5

Caption: Logical relationship for the proper storage of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present. For mixtures with closely related impurities, column chromatography is generally preferred. Recrystallization is a good option for removing smaller amounts of impurities if a suitable solvent is found.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. A common side-product in the synthesis of similar pyrimidine derivatives is the corresponding 4-chloro analog, which can be formed during the synthesis.[1] Other potential impurities include starting materials and other reaction byproducts.

Q3: My compound is not crystallizing, or it is "oiling out." What should I do?

A3: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a variety of factors, including the choice of solvent, the cooling rate, and the presence of impurities. Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble to the solution of your compound in the initial solvent. It is also beneficial to allow the solution to cool slowly to encourage crystal formation. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.

Q4: I am seeing streaks or overlapping spots on my TLC plate after column chromatography. What could be the cause?

A4: Streaking or poor separation on a TLC plate can indicate several issues. The sample may be overloaded, the solvent system may not be optimal, or the compound may be interacting strongly with the silica gel. To troubleshoot, try using a more dilute sample for spotting, and experiment with different solvent systems to achieve a retention factor (Rf) of 0.3-0.5 for your target compound. If your compound is particularly polar, adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve the separation.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of the desired product from an impurity. The polarity of the eluent is not optimal.Systematically vary the solvent ratio of your eluent system. A common starting point for pyrimidine derivatives is a mixture of ethyl acetate and methanol.[2] For example, an 8:2 mixture of ethyl acetate to methanol has been used for a similar compound.[2]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If using an ethyl acetate/methanol system, increase the percentage of methanol.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Streaking of the compound on the column. The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress ionization and reduce tailing.
Recrystallization
Issue Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at high temperatures.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For compounds with amine and ester functionalities, alcohols like ethanol or isopropanol are often good starting points.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling is too rapid.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using a solvent pair (a solvent in which the compound is soluble and an "anti-solvent" in which it is not) can also promote crystallization over oiling out.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before allowing it to cool. The charcoal will adsorb the colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the column.

3. Elution:

  • Begin eluting the column with a solvent system of relatively low polarity and gradually increase the polarity. A good starting point is a mixture of ethyl acetate and methanol. A suggested starting eluent is an 8:2 (v/v) mixture of ethyl acetate and methanol, which has been used for a similar compound.[2]

  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

4. Fraction Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and visualize the spots under UV light.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require screening of several solvents or solvent systems.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable solvent for recrystallizing similar compounds.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal cool Slow Cooling to Room Temperature dissolve->cool skip charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General experimental workflow for purification by recrystallization.

troubleshooting_logic cluster_problem Problem Identification cluster_recrystallization_solutions Recrystallization Solutions cluster_column_solutions Column Chromatography Solutions start Crude Product Purification Issue q1 What is the issue? start->q1 recrystallization_issue Recrystallization Failure ('Oiling out', No Crystals) q1->recrystallization_issue Recrystallization column_issue Poor Column Separation q1->column_issue Column Chromatography solution1a Try a different solvent or solvent pair recrystallization_issue->solution1a solution1b Ensure slow cooling recrystallization_issue->solution1b solution1c Seed with a pure crystal recrystallization_issue->solution1c solution2a Optimize solvent system (change polarity) column_issue->solution2a solution2b Check sample load (avoid overloading) column_issue->solution2b solution2c Add modifier to eluent (e.g., triethylamine) column_issue->solution2c

Caption: A troubleshooting decision tree for purification issues.

References

Troubleshooting side reactions in pyrimidopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in pyrimidopyrimidine synthesis?

A1: Common side reactions include incomplete cyclization leading to linear intermediates, hydrolysis of starting materials or products, formation of N-oxides, and oxidation of dihydropyrimidopyrimidine derivatives to their aromatic counterparts.[1][2][3][4] The specific side products often depend on the chosen synthetic route and reaction conditions.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several issues:

  • Purity of Reactants: Impurities or moisture in starting materials can inhibit the reaction.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Inadequate temperature may lead to incomplete conversion, while excessive heat can cause decomposition.[1][6]

  • Catalyst Inefficiency: The catalyst may be inactive or used at a suboptimal loading.[6]

  • Poor Stoichiometry: An incorrect molar ratio of reactants can leave starting materials unreacted.[6]

  • Product Instability: The target molecule may be degrading under the reaction or work-up conditions.

Q3: I'm observing a fluorescent byproduct in my reaction. What is it and how can I prevent it?

A3: In syntheses analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur when reaction intermediates deviate from the desired pathway, especially at higher temperatures which can cause urea decomposition into ammonia.[1] To minimize this, consider running the reaction at a lower temperature and carefully selecting a catalyst that favors the desired cyclization pathway.[1]

Q4: How can I minimize the formation of oxidized byproducts?

A4: Dihydropyrimidopyrimidine products can be susceptible to oxidation, leading to the formation of the fully aromatic pyridopyrimidine. To prevent this, conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon), use degassed solvents, and avoid prolonged reaction times or exposure to heat and light during purification.[4]

Q5: What is the best approach to purify my target pyrimidopyrimidine from closely related impurities?

A5: Purification can be challenging when impurities have similar polarities to the product.[5] A combination of techniques is often most effective. Start with an appropriate aqueous work-up to remove reagents and catalysts.[5] Follow this with either recrystallization or flash column chromatography. For recrystallization, careful solvent selection is key. For chromatography, screen various solvent systems with TLC to achieve the best separation. In difficult cases, preparative HPLC may be necessary.[3]

Troubleshooting Guide for Common Side Reactions

Issue 1: Formation of N-Oxide Impurities
  • Symptom: Mass spectrometry indicates a product with a mass 16 Da higher than the expected product. NMR spectra may show downfield shifts for protons adjacent to the N-oxide group.

  • Possible Cause: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[2][7] Certain starting materials or intermediates may be more prone to oxidation.

  • Suggested Solutions:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere like nitrogen or argon to minimize contact with atmospheric oxygen.[4]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[4]

    • Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.

    • Purification: N-oxides often have different polarity and can be separated from the desired product using column chromatography.

Issue 2: Incomplete Cyclization or Hydrolysis
  • Symptom: The crude product mixture contains significant amounts of linear intermediates (e.g., ureides) or hydrolyzed starting materials, identifiable by TLC and NMR.[3]

  • Possible Cause:

    • Hydrolysis of amidine or urea-like starting materials can occur if there is excess water in the reaction.[1]

    • Insufficient activation of carbonyl groups or steric hindrance can prevent the final ring-closing step.[1]

    • The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Suggested Solutions:

    • Anhydrous Conditions: Use dry solvents and ensure starting materials are free of moisture.

    • Catalyst Optimization: The addition of a suitable Brønsted or Lewis acid catalyst can facilitate the cyclization and dehydration steps.[1]

    • Extended Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. It may require longer reaction times, especially with sterically hindered substrates.[1]

    • Temperature Adjustment: A moderate increase in temperature might be necessary to overcome the activation energy for cyclization.[3]

Impact of Reaction Conditions on Side Product Formation
ParameterConditionPotential Side ReactionMitigation Strategy
Temperature Too HighOxidation of dihydropyridine rings[4]; Decomposition of urea leading to Hantzsch-type byproducts.[1]Run reaction at the lowest effective temperature; maintain an inert atmosphere.[1][4]
Too LowIncomplete conversion and formation of linear intermediates.[3]Gradually increase temperature while monitoring reaction progress by TLC.[3]
Atmosphere Air/Oxygen PresentFormation of N-oxides[2]; Oxidation of dihydropyrimidopyrimidines.[4]Use an inert atmosphere (Nitrogen or Argon) and degassed solvents.[4]
Solvent Protic Solvents (with impurities)Hydrolysis of sensitive functional groups or intermediates.[1]Use anhydrous solvents; add a dehydrating agent if necessary.
Catalyst Incorrect Choice/LoadingMay favor competing reaction pathways (e.g., Hantzsch reaction).[1]Screen different Lewis or Brønsted acids to find one selective for the desired product.[6]

Key Experimental Protocols

Protocol 1: General Synthesis of a Dihydropyrimido[4,5-d]pyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), N-uracil amidine (1.0 mmol), and a suitable catalyst (e.g., p-TSA, 10 mol%).

  • Solvent Addition: Add an appropriate solvent (e.g., water or ethanol, 10 mL).[8]

  • Reaction Execution: Heat the reaction mixture to reflux (e.g., 80-100 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-15 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol.[1] Purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by flash column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrimidopyrimidine product is highly soluble at high temperatures but poorly soluble at room temperature. Common solvents include ethanol, acetone, and 1,4-dioxane.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. To maximize yield, cool the flask in an ice bath once it has reached room temperature.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove residual impurities, then dry them under vacuum.

Visualized Workflows and Pathways

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions A Starting Materials (e.g., Amidine + Aldehyde) B Reaction Intermediate A->B Condensation B->i1 B->i2 C Desired Product (Pyrimidopyrimidine) D Side Product (Hydrolyzed Amidine) E Side Product (Incomplete Cyclization) i1->C Desired Cyclization (Anhydrous, Catalyst) i2->D Hydrolysis (Trace H₂O) i2->E Stalled Reaction (Low Temp, Steric Hindrance)

Caption: Competing pathways in pyrimidopyrimidine synthesis.

References

Optimization of reaction parameters for Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Experimental Protocol

A common and effective method for the synthesis of this compound is the amination of a 4-chloropyrimidine precursor.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: In a 2-liter, three-necked flask equipped with a stirrer, thermometer, and addition funnel, charge Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (100 g, 0.43 mol), tetrahydrofuran (THF, 500 mL), and triethylamine (TEA, 186 mL, 1.29 mol).

  • Ammunition Addition: While stirring, add 28% aqueous ammonium hydroxide solution (400 mL) in batches. It is crucial to control the reaction temperature, keeping it below 30°C during the addition.

  • Reaction Monitoring: Continue stirring the reaction mixture for 2 hours after the complete addition of the ammonium hydroxide solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 2 hours, add water (1000 mL) to the reaction mixture. Remove the THF by vacuum distillation.

  • Isolation: Filter the resulting solid product and wash it with water.

  • Drying: Dry the collected solid under vacuum at 50°C to yield this compound as a white solid. This protocol has been reported to yield approximately 90 g (99%) of the final product.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Data Presentation: Summary of Key Reaction Parameters

ParameterRecommended ValuePotential Impact of Deviation
Temperature Below 30°C during NH4OH additionHigher temperatures can lead to increased side product formation.
Reaction Time 2 hoursIncomplete reaction if too short; potential for side reactions if too long.
Solvent Tetrahydrofuran (THF)The choice of solvent can affect solubility and reaction rate.
Base Triethylamine (TEA)Insufficient base can lead to a stalled reaction.
Ammonia Source 28% aqueous ammonium hydroxideConcentration affects the reaction rate and water content.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting material. What are the possible causes and solutions?

A1: Low or no conversion can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Check Reagents:

    • Ammonium Hydroxide: Ensure the concentration of the ammonium hydroxide solution is correct (28%). Older bottles may have a lower concentration due to ammonia gas escaping.

    • Triethylamine (TEA): The TEA should be dry and of good quality. The presence of water can affect the reaction.

    • Starting Material: Verify the purity of the Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • Reaction Conditions:

    • Temperature: While the addition of ammonia is exothermic and requires cooling, ensure the reaction mixture is maintained at a reasonable temperature (e.g., room temperature) after the addition to allow the reaction to proceed.

    • Stirring: Ensure efficient stirring to promote mixing of the biphasic system (aqueous ammonia and organic THF layer).

  • Troubleshooting Workflow:

    G start Low/No Conversion check_reagents Verify Reagent Quality (NH4OH, TEA, Starting Material) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Stirring) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No adjust_conditions Optimize Conditions (e.g., Increase Temperature slightly after addition) conditions_ok->adjust_conditions No end Reaction Proceeds conditions_ok->end Yes replace_reagents->start adjust_conditions->start

    Troubleshooting workflow for low conversion.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: A common side product in this reaction is the corresponding 4-hydroxy pyrimidine, formed by the hydrolysis of the starting material.

  • Minimizing Hydrolysis:

    • Temperature Control: Strictly maintain the reaction temperature below 30°C during the addition of aqueous ammonia. Higher temperatures accelerate the rate of hydrolysis.

    • Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction by TLC and proceed with work-up once the starting material is consumed.

  • Logical Relationship for Side Product Formation:

    G start Side Product Formation (4-Hydroxy Pyrimidine) high_temp High Reaction Temperature (>30°C) start->high_temp long_time Extended Reaction Time start->long_time hydrolysis Hydrolysis of 4-Chloro Group high_temp->hydrolysis long_time->hydrolysis control_temp Maintain Temperature < 30°C hydrolysis->control_temp monitor_reaction Monitor Reaction by TLC and Work-up Promptly hydrolysis->monitor_reaction

    Factors leading to side product formation.

Q3: My isolated product is not pure. What are some effective purification strategies?

A3: If the product is not pure after filtration and washing, the following steps can be taken:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for recrystallization of pyrimidine derivatives.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and hexanes is likely to provide good separation.

Signaling Pathways and Biological Context

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in drug discovery. This compound is a precursor for the synthesis of pyrimidopyrimidines, which are known to act as protein kinase inhibitors .[1][2]

Protein kinases are crucial enzymes that regulate a wide variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. By inhibiting specific protein kinases, these pyrimidopyrimidine derivatives can interfere with the signaling pathways that drive cancer cell proliferation and survival.

Simplified Signaling Pathway Inhibition:

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor protein_kinase Protein Kinase (e.g., in a signaling cascade) receptor->protein_kinase transcription_factor Transcription Factor protein_kinase->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation inhibitor Pyrimidopyrimidine Inhibitor (derived from title compound) inhibitor->protein_kinase

Inhibition of a generic protein kinase signaling pathway.

References

Technical Support Center: Enhancing the Solubility of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (EAMP) for successful in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (EAMP) is not dissolving in my aqueous assay buffer. What should I do first?

A1: Poor aqueous solubility is a common challenge for organic molecules like EAMP. The first step is to try dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into your aqueous buffer. The most common starting solvent is Dimethyl Sulfoxide (DMSO).

Q2: I dissolved EAMP in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?

A2: This is a frequent issue known as "DMSO shock" or precipitation upon dilution. Here are several strategies to overcome this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve this.

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add a small amount of media to your DMSO stock, vortex, and then add this mixture to the rest of the media.

  • Pre-warming Media: Warming the cell culture media to 37°C before adding the DMSO stock can help maintain solubility.[2]

  • Pre-dilution and Sonication: Dilute your EAMP stock in a small volume of culture media in a separate tube. If precipitation occurs, try sonicating the tube to help dissolve the compound. Once dissolved, this can be added to the larger volume of media.[2]

  • Increase Serum Concentration: If your experiment allows, increasing the serum percentage in the cell culture media can sometimes help to solubilize hydrophobic compounds.

Q3: Are there alternative solvents or co-solvents I can use besides DMSO?

A3: Yes, several other co-solvents can be used, often in combination with water, to dissolve poorly soluble compounds.[3][4] The choice of solvent will depend on the specific requirements of your assay and cell type. Common co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

It is crucial to perform a vehicle control experiment to ensure the chosen solvent at its final concentration does not affect the outcome of your assay.

Q4: Can I use pH modification to improve the solubility of EAMP?

A4: Yes, adjusting the pH of your solvent can significantly impact the solubility of compounds containing ionizable groups.[5][6][7] EAMP contains an amino group, which can be protonated at acidic pH. Therefore, preparing your stock solution in a buffer with a slightly acidic pH may increase its solubility. However, it is critical to ensure the final pH of your assay medium remains within the physiological range required for your cells or biological system.

Q5: What are cyclodextrins and can they help with EAMP solubility?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that is more soluble in water.[8][9][10][11][12] This is a powerful technique to enhance the aqueous solubility of poorly soluble drugs.[8][9][10][11][12] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and can be effective for in vitro assays.[8][9]

Solubility Enhancement Strategies: A Comparative Overview

The following table summarizes various approaches to enhance the solubility of EAMP for in vitro assays.

StrategyPrimary Solvent(s)Co-Solvent(s)Key Considerations
Organic Solvent DMSON/APotential for precipitation in aqueous media; cellular toxicity at higher concentrations.
Co-Solvent System Water, BufferEthanol, Propylene Glycol, PEGVehicle controls are essential; optimization of co-solvent percentage is required.
pH Adjustment Aqueous BuffersN/AEffective for compounds with ionizable groups; final assay pH must be controlled.
Cyclodextrins Aqueous BuffersN/AForms inclusion complexes to increase aqueous solubility; may require optimization of cyclodextrin type and concentration.
Solid Dispersions N/APolymers (e.g., PVP, Pluronic F-68)Involves dispersing the drug in a polymer matrix; can significantly enhance apparent water solubility.[13][14]

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of EAMP
  • Preparation: Add a small, known amount of EAMP (e.g., 1-5 mg) to a series of clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, DMSO, ethanol) in small, incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, the approximate solubility is greater than the current concentration. If not, continue adding solvent.

  • Equilibration: For aqueous buffers, allow the suspension to equilibrate for several hours or overnight at a controlled temperature, with continuous agitation.

  • Quantification: Centrifuge the suspension to pellet undissolved solid. Measure the concentration of EAMP in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Preparing a 10 mM EAMP Stock in DMSO and Diluting for Cell-Based Assays
  • Stock Preparation: Weigh the appropriate amount of EAMP and dissolve it in pure, anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock of EAMP (MW: 213.26 g/mol ), dissolve 2.13 mg of EAMP in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Example for a 10 µM final concentration): a. Warm your cell culture medium to 37°C. b. Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM solution. Mix thoroughly. c. Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your assay plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without EAMP) to your assay system.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: EAMP Solubility Issue dissolve_dmso Attempt to dissolve in DMSO start->dissolve_dmso precipitates Precipitation in Aqueous Media? dissolve_dmso->precipitates no_precipitate No Precipitation precipitates->no_precipitate No troubleshoot Troubleshooting Steps precipitates->troubleshoot Yes success Success: Proceed with Assay no_precipitate->success optimize_dmso Optimize final DMSO % troubleshoot->optimize_dmso gradual_dilution Use gradual dilution troubleshoot->gradual_dilution warm_media Warm media to 37°C troubleshoot->warm_media sonicate Pre-dilute and sonicate troubleshoot->sonicate still_precipitates Still Precipitates? optimize_dmso->still_precipitates gradual_dilution->still_precipitates warm_media->still_precipitates sonicate->still_precipitates alternative_methods Explore Alternative Methods still_precipitates->alternative_methods Yes still_precipitates->success No cosolvents Try other co-solvents (Ethanol, PEG) alternative_methods->cosolvents ph_adjust Adjust pH of stock solution alternative_methods->ph_adjust cyclodextrins Use Cyclodextrins alternative_methods->cyclodextrins cosolvents->success ph_adjust->success cyclodextrins->success

Caption: Troubleshooting workflow for EAMP precipitation issues.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution for Assay cluster_controls Controls weigh Weigh EAMP dissolve Dissolve in appropriate solvent (e.g., DMSO) to make stock weigh->dissolve intermediate Prepare intermediate dilution in pre-warmed media dissolve->intermediate final_dilution Add to final assay volume intermediate->final_dilution assay Perform In Vitro Assay final_dilution->assay vehicle_control Prepare Vehicle Control (Solvent only) vehicle_control->assay positive_control Prepare Positive Control positive_control->assay negative_control Prepare Negative Control negative_control->assay

Caption: General experimental workflow for preparing EAMP for in vitro assays.

References

Technical Support Center: Purifying Thienopyrimidine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of thienopyrimidine derivatives. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful purification of your compounds.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face while purifying thienopyrimidine derivatives.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. - The chosen solvent is unsuitable. - Insufficient solvent has been added.- Select a more appropriate solvent or a solvent mixture. Thienopyrimidine derivatives often recrystallize well from polar solvents like ethanol or solvent mixtures such as ethanol/chloroform or ethanol/water.[1] - Add more hot solvent in small increments until the compound dissolves.[2]
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too quickly. - The compound is significantly impure.- Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. - Allow the solution to cool more slowly. You can insulate the flask to achieve this. - Consider a preliminary purification step, such as column chromatography, to remove excess impurities.
No crystals form upon cooling. - Too much solvent was used, and the solution is not saturated. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Crystal yield is very low. - A significant amount of the compound remains dissolved in the cold solvent. - Premature crystallization occurred during hot filtration. - Too much solvent was used.- Cool the solution in an ice bath to minimize the solubility of the compound. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. - Concentrate the mother liquor (the solution remaining after filtration) and cool it to recover more crystals.
The recrystallized product is not pure. - The cooling process was too rapid, trapping impurities within the crystals. - The crystals were not washed properly after filtration.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing thienopyrimidine derivatives?

A1: Based on published literature, common and effective solvents for the recrystallization of thienopyrimidine derivatives include:

  • Ethanol[1]

  • Ethanol/Chloroform mixture[1]

  • Ethanol/Water mixture[1]

  • Toluene[3]

  • Methanol

  • Acetic Acid

The choice of solvent will depend on the specific derivative's solubility.

Q2: How do I select the best solvent for my specific thienopyrimidine derivative?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can determine a suitable solvent through small-scale solubility tests with a variety of solvents.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My thienopyrimidine derivative is colored. How can I decolorize it during recrystallization?

A4: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve your compound. After allowing the solution to cool to room temperature, placing it in an ice bath will further decrease the solubility of your compound and promote more complete crystallization. Also, minimizing the number of transfers of the material will reduce mechanical losses.

Experimental Protocols

General Recrystallization Procedure for Thienopyrimidine Derivatives

This protocol outlines a standard single-solvent recrystallization.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent in which the thienopyrimidine derivative has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude thienopyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to allow for the growth of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a vacuum oven.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Thienopyrimidine Derivative dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Thienopyrimidine Derivative Crystals dry->end Troubleshooting_Recrystallization start Crystals Don't Form Upon Cooling too_much_solvent Too Much Solvent? start->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil Off Excess Solvent and Cool Again too_much_solvent->boil_off Yes scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes oiling_out Compound 'Oils Out'? supersaturated->oiling_out No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool Kinase_Inhibitor_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor proliferation Cell Proliferation and Survival transcription_factor->proliferation inhibitor Thienopyrimidine Derivative inhibition Inhibition inhibitor->inhibition inhibition->kinase_cascade

References

Validation & Comparative

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile nature allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity against various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-based inhibitors, focusing on key therapeutic targets. The information presented herein is supported by experimental data to aid researchers in the design and development of novel and potent pyrimidine derivatives.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidine-based compounds against different biological targets. These tables are designed to provide a clear and concise comparison of the potency of these inhibitors, highlighting the impact of structural modifications on their activity.

Table 1: Pyrimidine-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling.[1] Dysregulation of EGFR is implicated in various cancers, making it a key target for anticancer drug development.[1]

Compound/SeriesR1R2R3Target/Cell LineIC50 (nM)Reference
Pyrido[3,4-d]pyrimidines [2]
42HAcrylamide derivativeOHEGFRL858R/T790M/C797S7.2[2]
45HAcrylamide derivativeHEGFRL858R/T790M23.3[2]
Pyrazolo[3,4-d]pyrimidines [3]
4PhenylHNH2EGFR54[3]
15PhenylCNNH2EGFR135[3]
164-fluorophenylCNNH2EGFR34[3]
Pyrrolo[3,2-d]pyrimidines [4]
5bIndoleHHEGFRT790M12.8[4]
5gIndoleHHEGFRWT30.1[4]
124-(dimethylamino)but-2-enamideHHEGFRWT14.5[4]

SAR Insights for EGFR Inhibitors: The data suggests that for pyrido[3,4-d]pyrimidines, the presence of a hydroxyl group at R3 can be crucial for inhibiting the C797S mutant of EGFR.[2] In the pyrazolo[3,4-d]pyrimidine series, the addition of a cyano group at R2 and a fluorine atom on the phenyl ring at R1 significantly enhances inhibitory activity.[3] For pyrrolo[3,2-d]pyrimidines, specific substitutions at the R1 position, such as an indole or a reactive acrylamide group, are key for potent inhibition of both wild-type and mutant EGFR.[4]

Table 2: Pyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antibacterial and anticancer therapies.[5]

CompoundR1R2TargetIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Analogues
72,4-dichloro-5-methoxybenzoylHHuman DHFR0.56
82,5-dimethoxybenzoylHT. gondii DHFR>100
93,4,5-trimethoxybenzoylHHuman DHFR1.2
102-naphthoylHHuman DHFR2.5

SAR Insights for DHFR Inhibitors: The SAR for thieno[2,3-d]pyrimidine-based DHFR inhibitors indicates that the nature and substitution pattern of the benzoyl group at the R1 position significantly influence potency and selectivity. For instance, compound 7 with a 2,4-dichloro-5-methoxybenzoyl group is the most potent inhibitor of human DHFR in this series.

Table 3: Pyrimidine-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[4]

CompoundR1R2TargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidines [4]
17Benzenesulfonamide4-chlorophenylCDK20.19[4]
19Phenylcarbamoyl acetamideThioether linkageCDK26.8[4]
Pyrazolo[1,5-a]pyrimidines [6]
4k (BS-194)N/AN/ACDK20.003[6]
4k (BS-194)N/AN/ACDK10.03[6]
4k (BS-194)N/AN/ACDK90.09[6]

SAR Insights for CDK Inhibitors: For pyrazolo[3,4-d]pyrimidines, the presence of a benzenesulfonamide group at the N1 position and specific substitutions at the C4 and C6 positions are crucial for potent CDK2 inhibition.[4] The pyrazolo[1,5-a]pyrimidine scaffold, as seen in compound 4k, can yield highly potent inhibitors against multiple CDKs.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation :

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Substrate: Prepare a stock solution of the kinase-specific substrate (e.g., myelin basic protein for ERK3) in the kinase buffer.[7]

    • ATP Solution: Prepare a stock solution of ATP. For radioactive assays, include [γ-32P]-ATP.[7]

    • Test Compounds: Prepare serial dilutions of the pyrimidine-based inhibitors in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the kinase, substrate, and test compound to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[8]

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer and heating).[9]

  • Detection and Data Analysis :

    • Detect the kinase activity. For radioactive assays, this can be done by separating the reaction products by SDS-PAGE and exposing them to an X-ray film.[7] For non-radioactive assays, luminescence-based methods like ADP-Glo™ can be used.[8]

    • Quantify the signal and calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[1][10]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[11]

  • Compound Treatment : Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of the DHFR enzyme by monitoring the oxidation of NADPH to NADP+.[12]

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 0.05 M Tris buffer, pH 7.5).[13]

    • Substrate Solution: Prepare a solution of dihydrofolic acid (DHF).[12]

    • Cofactor/Enzyme Solution: Prepare a solution containing NADPH and the DHFR enzyme.[13]

    • Test Compounds: Prepare serial dilutions of the pyrimidine-based inhibitors.

  • Assay Procedure :

    • In a 96-well plate, add the DHF solution and the test compounds to the wells.[13]

    • Initiate the reaction by adding the NADPH/DHFR solution.[13]

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[14]

  • Data Analysis :

    • Calculate the rate of NADPH oxidation (ΔAbs/min) for each concentration of the inhibitor.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100, where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.[12]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine inhibitors and a general workflow for structure-activity relationship studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.

SAR_Workflow Start Lead Compound (Pyrimidine Scaffold) Design Design & Synthesize Analogues Start->Design Screening In Vitro Screening (e.g., Kinase Assay) Design->Screening Data Analyze SAR Data (IC50 values) Screening->Data Potent Potent Compounds? Data->Potent Potent->Design No Cellular Cell-based Assays (e.g., MTT Assay) Potent->Cellular Yes Optimization Further Optimization Cellular->Optimization End Lead Optimization Optimization->End

Caption: General workflow for a structure-activity relationship (SAR) study.

References

In vitro testing of compounds synthesized from Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Analysis of Novel Pyrimidine Derivatives as Anticancer Agents

This guide provides a comparative analysis of the in vitro anticancer activity of various compounds synthesized from Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of these novel derivatives against different cancer cell lines, benchmarked against alternative compounds where available. The data presented is compiled from peer-reviewed studies and is intended to facilitate the evaluation of structure-activity relationships and the identification of promising candidates for further development.

Introduction to Pyrimidine Derivatives in Oncology

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with various cellular processes, making them a cornerstone in the development of chemotherapeutic agents.[4] The starting material, this compound, serves as a versatile scaffold for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which have shown potent inhibitory activity against various protein kinases involved in cancer progression.[5][6][7]

Comparative Anticancer Activity

The following tables summarize the in vitro antiproliferative activity of several novel pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Antiproliferative Activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives against Breast Cancer Cell Lines [8]

Compound IDR-groupCell LineIC50 (µM)Selectivity Index (SI) vs. MCF-10A
2 4-chlorobenzylMCF-70.01311.5
MDA-MB-2310.0423.7
3 4-nitrobenzylMCF-70.05819.3
MDA-MB-2310.244.7
Doxorubicin (Standard)MCF-70.02-
MDA-MB-2310.09-

The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the normal cell line (MCF-10A) to that for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives against Various Cancer Cell Lines [9]

Compound IDCell LineIC50 (µM)
2b A375 (Melanoma)>100
C32 (Melanoma)>100
DU145 (Prostate)75.3
MCF-7 (Breast)>100
3b A375 (Melanoma)1.8
C32 (Melanoma)2.1
DU145 (Prostate)1.9
MCF-7 (Breast)2.5
4b A375 (Melanoma)12.5
C32 (Melanoma)15.2
DU145 (Prostate)11.8
MCF-7 (Breast)14.6
4c A375 (Melanoma)8.9
C32 (Melanoma)9.8
DU145 (Prostate)8.1
MCF-7 (Breast)9.5

Experimental Protocols

A detailed understanding of the methodologies used to generate the activity data is crucial for the interpretation and replication of the findings.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a standard cytotoxic drug like doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflow for the synthesis and in vitro evaluation of the pyrimidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation start Ethyl 4-amino-2- (methylthio)pyrimidine- 5-carboxylate reaction Cyclocondensation/ Functionalization start->reaction purification Purification & Characterization (NMR, MS) reaction->purification treatment Compound Treatment purification->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment assay MTT Assay treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis conclusion conclusion data_analysis->conclusion Identify Lead Compounds

Caption: General workflow for the synthesis and in vitro screening of novel pyrimidine derivatives.

mtt_assay_workflow start Seed cells in 96-well plate step2 Treat with varying concentrations of compounds start->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

References

Efficacy of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate based compounds versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of kinase inhibitors derived from or structurally related to the Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate scaffold. The performance of these compounds is compared against other established kinase inhibitors, supported by available experimental data.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this core structure.[1] this compound serves as a versatile precursor for the synthesis of various fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrimidopyrimidines, which have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.[2] This guide will focus on the comparative efficacy of these pyrimidine-based compounds against key kinase targets, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, and contrasts their activity with well-known inhibitors.

Data Presentation: A Head-to-Head Look at Kinase Inhibition

The following tables summarize the inhibitory activity (IC50 values) of selected pyrimidine-based compounds and other kinase inhibitors. It is important to note that IC50 values can vary based on specific assay conditions; therefore, direct comparison of absolute values across different studies should be approached with caution.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in cancer therapy, and several pyrimidine-based inhibitors have shown significant efficacy. The table below compares a third-generation pyrimidine-based inhibitor, Osimertinib, with the first-generation quinazoline-based inhibitor, Erlotinib.[1] While specific data for an this compound-derived EGFR inhibitor is not available in a direct comparative study, the data for Osimertinib highlights the potential of the broader pyrimidine class. Furthermore, various fused pyrimidine systems have demonstrated potent EGFR inhibition.[3][4][5]

Compound Scaffold Type Target Biochemical IC50 Cellular IC50 (Cell Line)
Osimertinib PyrimidineEGFR (WT)~15 nM-
EGFR (L858R)~1 nM~10 nM (PC-9, EGFR del19)
EGFR (T790M)~1 nM~15 nM (H1975, L858R/T790M)
Erlotinib QuinazolineEGFR (WT)~2 nM-
EGFR (L858R)~2 nM~5 nM (PC-9, EGFR del19)
EGFR (T790M)~200 nM>5000 nM (H1975, L858R/T790M)
Compound A12 AminopyrimidineEGFR (L858R/T790M)4.0 nM-
EGFR (WT)170.0 nM-
Compound 106 4-substituted anilinothieno [2,3-d] pyrimidine-6-methanoneEGFR5.54 nM-

Data compiled from multiple sources.[1][4][6]

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division and are attractive targets for cancer therapy. Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of these kinases. The table below presents IC50 values for representative thieno[2,3-d]pyrimidine compounds against Aurora B kinase. For comparison, the broad-spectrum kinase inhibitor Staurosporine's activity against other kinases is also included, illustrating the varied potency and selectivity profiles of different inhibitor classes.

Compound Scaffold Type Target Kinase IC50
Thieno[2,3-d]pyrimidine Derivative 1 Thieno[2,3-d]pyrimidineAurora B0.2 nM
Thieno[2,3-d]pyrimidine Derivative 2 Thieno[2,3-d]pyrimidineAurora B3.8 nM
Staurosporine IndolocarbazoleProtein Kinase C (PKC)0.7 - 3 nM
Protein Kinase A (PKA)7 nM
Protein Kinase G (PKG)8.5 nM
p60v-src Tyrosine Kinase6 nM
CaM Kinase II20 nM

Data compiled from multiple sources.[7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability Western_Blot Target Phosphorylation Assay (e.g., Western Blot) Cell_Viability->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy Xenograft Models PK_PD->Efficacy Clinical_Candidate Clinical Candidate Efficacy->Clinical_Candidate Compound_Synthesis Compound Synthesis (from Ethyl 4-amino-2- (methylthio)pyrimidine -5-carboxylate) Compound_Synthesis->Kinase_Assay Lead_Compound->PK_PD

Caption: General workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols frequently employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Reagent Preparation :

    • Prepare a kinase buffer appropriate for the specific kinase being assayed (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a stock solution of ATP, typically at a concentration close to the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., pyrimidine-based compound) and a reference inhibitor (e.g., Staurosporine) in the kinase buffer.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution, such as EDTA.

  • Detection :

    • Quantify the kinase activity. The detection method will depend on the assay format. Common methods include:

      • Radiometric assays : Measure the incorporation of radiolabeled phosphate (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.

      • Fluorescence-based assays : Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays : Measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cultured cells.

  • Cell Culture and Treatment :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor and a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis :

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for Target Phosphorylation

Western blotting can be used to assess the effect of a kinase inhibitor on the phosphorylation of its target protein and downstream signaling components within a cell.

  • Cell Lysis and Protein Quantification :

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Repeat the process with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of the phosphorylated target protein in inhibitor-treated versus control cells.

References

Comparative study of different synthetic routes for 4-aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including Vitamin B1 (Thiamine) and various agents for treating cancer and inflammatory disorders.[1] The development of efficient and versatile synthetic routes to access these vital heterocycles is a significant focus of organic and medicinal chemistry. This guide provides a comparative overview of prevalent synthetic strategies, supported by experimental data and detailed protocols.

Principal Synthetic Strategies

Several primary strategies have been established for the synthesis of the 4-aminopyrimidine core. These routes can be broadly categorized based on the key bond-forming reactions and starting materials. The most common approaches include multicomponent reactions, cyclocondensation of amidines with various synthons, and the condensation of nitriles.

  • Three-Component Cyclocondensation: This is a highly efficient strategy that involves the reaction of an amidine, an aldehyde, and a compound with an active methylene group, such as malononitrile. These reactions are often performed in a single pot, offering high atom economy and operational simplicity. Aqueous conditions and microwave irradiation have been successfully employed to promote these transformations, leading to good or even excellent yields.[2]

  • Condensation of Nitriles: A practical and economical approach involves the base-promoted condensation of organonitriles.[1] In this method, a base like lithium hexamethyldisilazide (LiHMDS) promotes the trimerization and dimerization of mixed nitriles.[1] Mechanistic studies have shown that β-enaminonitriles are key intermediates in this pathway, and the final product can be controlled by regulating the reaction temperature, allowing for the selective synthesis of either β-enaminonitriles or the cyclized 4-aminopyrimidines.[1][3]

  • Cyclocondensation with Pre-functionalized Substrates: This classic and versatile approach involves the reaction of an N-C-N synthon (like amidines or guanidines) with a C-C-C synthon. A notable example is the synthesis of 5-fluoro-4-aminopyrimidines from a β-fluoroenolate salt and various amidine hydrochlorides. This method is distinguished by its mild conditions, broad substrate scope, and excellent yields for a variety of functionalized products.[4]

Quantitative Data Comparison

The following table summarizes and compares the key aspects of different synthetic routes to 4-aminopyrimidine derivatives.

Synthetic RouteKey ReagentsTypical ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
Three-Component Cyclocondensation Malononitrile, Aldehydes, AmidinesWater, Reflux, 6 h or Microwave Irradiation78 - 95%High atom economy, operational simplicity, use of water as a solvent.May have limitations in substrate scope depending on aldehyde/amidine stability.
Condensation of Organonitriles [1][3]Mixed Organonitriles, LiHMDSTHF, 60-80 °C45 - 95%Economical, scalable, allows for selective synthesis of intermediates.Requires a strong base (LiHMDS) and anhydrous conditions.
From β-Fluoroenolate Salt Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine HydrochloridesMethanol, Room Temperature, 2-24 h81 - 99%Mild conditions, excellent yields, broad functional group tolerance, access to fluorinated derivatives.Requires synthesis of the specialized fluoroenolate salt precursor.[4]
From Guanidine & Dicarbonyls [5]Guanidine, β-Dicarbonyl compounds (e.g., Acetylacetone, Ethyl cyanoacetate)Ethanol, Base (Sodium Ethoxide) or Microwave, pH 680 - 85%Readily available starting materials, well-established classical methods.Can lead to mixtures of isomers or require specific pH control.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile[2]

This procedure exemplifies the one-pot synthesis from an aldehyde, malononitrile, and an amidine in an aqueous medium.

  • Reaction Setup: A mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and sodium acetate (1.2 mmol) in water (10 mL) is placed in a round-bottomed flask.

  • Reaction Execution: The mixture is heated to reflux with constant stirring for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Protocol 2: Synthesis of 5-Fluoro-4-aminopyrimidines from a β-Fluoroenolate Salt[4]

This protocol describes a general and high-yielding method for producing fluorinated 4-aminopyrimidines.

  • Reaction Setup: To a solution of the respective amidine hydrochloride (1.0 equiv.) in absolute methanol (0.2 M), potassium (Z)-2-cyano-2-fluoroethenolate (1.2 equiv.) is added in one portion.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The reaction time varies depending on the substrate, typically ranging from 2 to 24 hours. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (using a mixture of n-heptane and ethyl acetate as the eluent) to afford the desired 5-fluoro-4-aminopyrimidine product. For many derivatives, yields are excellent, often exceeding 90%.[4]

Protocol 3: LiHMDS-Promoted Condensation of Organonitriles[1]

This method details the synthesis of 4-aminopyrimidines from the condensation of two different nitrile compounds.

  • Reaction Setup: To a solution of the first nitrile (R1-CN, 2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., Argon), a solution of lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 2.0 mL, 2.0 mmol) is added dropwise at room temperature.

  • First Condensation: The mixture is stirred at 60 °C for 1 hour.

  • Second Condensation: A solution of the second nitrile (R2-CN, 1.0 mmol) in anhydrous THF (2 mL) is added, and the reaction mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the substituted 4-aminopyrimidine.

Visualization of Synthetic Pathways

The logical relationship between the primary starting materials and the formation of the 4-aminopyrimidine core is illustrated below.

G cluster_start Key Starting Materials cluster_inter Key Intermediates Nitriles Nitriles β-Enaminonitriles β-Enaminonitriles Nitriles->β-Enaminonitriles Dimerization (Base-promoted) p Nitriles->p e.g., Malononitrile Amidines / Guanidines Amidines / Guanidines 4-Aminopyrimidine Core 4-Aminopyrimidine Core Amidines / Guanidines->4-Aminopyrimidine Core Amidines / Guanidines->p 1,3-Dicarbonyls / Equivalents 1,3-Dicarbonyls / Equivalents 1,3-Dicarbonyls / Equivalents->4-Aminopyrimidine Core [3+3] Cyclocondensation Aldehydes Aldehydes Aldehydes->p β-Enaminonitriles->4-Aminopyrimidine Core Cyclization with another Nitrile p->4-Aminopyrimidine Core Three-Component Reaction

Caption: Synthetic strategies for the 4-aminopyrimidine core.

References

Comparative Cytotoxicity Analysis of Novel Thieno[2,3-d]pyrimidine-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Performance of Emerging Anticancer Agents

This guide provides a comparative analysis of the cytotoxic activity of novel thieno[2,3-d]pyrimidine-6-carboxylate derivatives against various cancer cell lines. The data presented is compiled from recent studies and is intended to offer an objective overview of the performance of these compounds, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Data Presentation: In Vitro Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel thieno[2,3-d]pyrimidine-6-carboxylates against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 MCF-7 (Breast)4.3 ± 0.11Cisplatin17.5
MDA-MB-231 (Breast)52.56Cisplatin25.0
Compound 2 MCF-7 (Breast)13.42DoxorubicinNot specified
Compound 3 HCT-116 (Colon)2.80 ± 0.16Sorafenib0.23 ± 0.04
HepG2 (Liver)4.10 ± 0.45Sorafenib0.23 ± 0.04
Compound 4 A549 (Lung)13.40DoxorubicinNot specified
PC3 (Prostate)14.13DoxorubicinNot specified
Compound 5 HUH-7 (Liver)5.8Not specifiedNot specified
BHK (Kidney)17Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in the compiled data are provided below. These protocols are based on standard laboratory procedures.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[1]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for the desired duration (typically 24, 48, or 72 hours).

  • MTT Incubation: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric test that estimates cell number indirectly by staining total cellular protein with the dye sulforhodamine B.[3][4]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[3]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[3]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: After staining, wash the plates again with 1% acetic acid to remove any unbound SRB.[3]

  • Solubilization: Add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate spectrophotometer.[3]

  • Data Analysis: Determine the percentage of cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways potentially targeted by thieno[2,3-d]pyrimidine-6-carboxylates.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) incubation->cytotoxicity_assay absorbance Absorbance Reading cytotoxicity_assay->absorbance data_analysis Data Analysis absorbance->data_analysis ic50 IC50 Determination data_analysis->ic50

Experimental workflow for cytotoxicity assays.

Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Simplified EGFR signaling pathway.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Simplified VEGFR-2 signaling pathway.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Antiproliferative Activity of 4-Amino-Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of emerging research highlights the significant antiproliferative activity of 4-amino-thienopyrimidine derivatives against a range of cancer cell lines. These compounds are demonstrating considerable promise as a scaffold for the development of novel anticancer agents, with several studies revealing potent inhibitory effects and offering insights into their mechanisms of action. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to inform and guide researchers and drug development professionals in the field.

The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has been a focal point in the design of kinase inhibitors and other targeted cancer therapies.[1][2] The addition of a 4-amino group has proven to be a critical modification, leading to a new class of compounds with potent cytotoxic effects against various cancer cell lines.

Comparative Antiproliferative Activity

Numerous studies have quantified the in vitro efficacy of various 4-amino-thienopyrimidine derivatives. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to provide a clear comparison of their activity profiles across different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2 MCF-7 (Breast)0.013[3][4][5]
MDA-MB-231 (Breast)-[3][4][5]
Compound 3 MCF-7 (Breast)-[3][4][5]
Thienopyrimidine 3 MCF-7 (Breast)0.045[6]
Thienopyrimidine 4 MCF-7 (Breast)0.11[6]
Ester 2 MDA-MB-231 (Breast)0.16[6]
2-ethyl derivative 4 MDA-MB-231 (Breast)0.24[6]
Thiophene derivative 4 MCF-7 (Breast)14.53 ± 0.54[7]
Thiophene derivative 6 MCF-7 (Breast)11.17 ± 0.42[7]
Thiophene derivative 7 MCF-7 (Breast)16.76 ± 0.63[7]
RP-010 PC-3 (Prostate)< 1[1]
DU145 (Prostate)< 1[1]
Compound 5b PC-3 (Prostate)-[8]
HCT-116 (Colon)-[8]
Compound 5d PC-3 (Prostate)-[8]
HCT-116 (Colon)-[8]
Compound 7t MCF-7 (Breast)7.45 ± 0.26[9]
Compound 7b MCF-7 (Breast)8.80 ± 0.08[9]
Compound 11n MCF-7 (Breast)2.67[10]
SW-480 (Colon)6.84[10]
HEPG-2 (Liver)7.20[10]
HUVEC (Endothelial)2.09[10]
Compound 12 A431 (Skin)1.4[11]
NCI-H1975 (Lung)1.2[11]
Ramos (B-cell lymphoma)0.6[11]
SNU-16 (Gastric)2.6[11]
Compound 18 MCF-7 (Breast)10.17[12]
HepG2 (Liver)24.47[12]
Compound 20 MCF-7 (Breast)5.38[12]
HepG2 (Liver)4.84[12]
Compound 21 MCF-7 (Breast)6.31[12]
HepG2 (Liver)11.83[12]
Compound 22 MCF-7 (Breast)5.73[12]
HepG2 (Liver)5.51[12]

Note: A lower IC50 value indicates a higher potency of the compound. Some values were reported in µg/mL and have been converted to µM for consistency where possible. Missing values (-) indicate that the data was not provided in the cited source.

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of 4-amino-thienopyrimidines stems from their ability to interfere with crucial cellular signaling pathways that are often dysregulated in cancer. A primary mechanism of action for many of these compounds is the inhibition of various protein kinases involved in cell proliferation, survival, and angiogenesis.[4][13]

Several studies have pointed to the inhibition of key kinases such as:

  • Epidermal Growth Factor Receptor (EGFR) and HER2 [4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [4][12]

  • Aurora Kinases [4]

  • B-Raf Kinases [4]

  • Bruton's Tyrosine Kinase (BTK) [11]

The following diagram illustrates a generalized signaling pathway targeted by 4-amino-thienopyrimidine derivatives, leading to the inhibition of cancer cell proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BTK BTK RTK->BTK Thieno 4-Amino- Thienopyrimidine Thieno->RTK RAF RAF (e.g., B-Raf) Thieno->RAF Thieno->PI3K Thieno->BTK RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NFkB NF-κB BTK->NFkB NFkB->Proliferation Inhibition Inhibition

Caption: Generalized signaling pathways inhibited by 4-amino-thienopyrimidines.

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds relies on standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay, based on protocols described in the referenced literature.[4][5][7][12]

MTT Antiproliferative Assay

Objective: To determine the cytotoxic effect of 4-amino-thienopyrimidine derivatives on cancer cell lines by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of viable, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, etc.)

  • Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 4-amino-thienopyrimidine compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-amino-thienopyrimidine compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

The following diagram outlines the general workflow for evaluating the antiproliferative activity of these compounds.

G start Start synthesis Synthesis of 4-Amino- Thienopyrimidine Derivatives start->synthesis treatment Treatment with Compounds (Varying Concentrations) synthesis->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, PC-3) cell_culture->treatment assay Antiproliferative Assay (e.g., MTT Assay) treatment->assay data_acq Data Acquisition (Absorbance Measurement) assay->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis end End analysis->end

Caption: Experimental workflow for antiproliferative activity assessment.

Conclusion and Future Directions

The collective evidence strongly supports the 4-amino-thienopyrimidine scaffold as a privileged structure in the design of novel anticancer agents. The compounds exhibit potent antiproliferative activity against a diverse panel of cancer cell lines, often in the nanomolar to low micromolar range. Their mechanism of action, primarily through the inhibition of key signaling kinases, provides a solid rationale for their continued development.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further investigations into their effects on other cellular processes, such as apoptosis, cell cycle progression, and angiogenesis, will provide a more comprehensive understanding of their anticancer properties. The promising in vitro data presented here warrants further evaluation in preclinical in vivo models to translate these findings into potential clinical applications.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 776-53-4), a compound utilized in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[1][2][3] Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is its potential to cause an allergic skin reaction.[4] Therefore, minimizing exposure through appropriate personal protective equipment is paramount.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and potential allergic reactions.[4][5]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes.[5]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood. A NIOSH-approved respirator may be necessary for operations with high dust potential or during spill cleanup.To avoid inhalation of the compound, which may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Preparation:

  • Engineering Controls: Ensure a certified chemical fume hood is operational before commencing any work.

  • PPE Inspection: Gather all necessary PPE and inspect it for any damage or defects.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit readily available.

Handling:

  • Location: All handling of solid this compound should be performed within a chemical fume hood to control airborne particles.

  • Personal Hygiene: Avoid all personal contact with the compound, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Quantity: Use the smallest practical quantity for the experiment to minimize waste and potential exposure.

  • Container Management: Keep the container tightly closed when not in use.

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect all solid waste, including unused compounds and contaminated materials (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste stream with incompatible materials. Given its sulfur content, it should be segregated from strong oxidizing agents.

Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound."

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible substances, until collection.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling post_handling Post-Handling disposal Disposal prep_hood Verify Fume Hood prep_ppe Inspect PPE prep_hood->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_location Work in Fume Hood prep_emergency->handle_location handle_hygiene Practice Good Hygiene handle_location->handle_hygiene handle_quantity Use Minimal Quantity handle_hygiene->handle_quantity post_decon Decontaminate Area handle_quantity->post_decon post_wash Wash Hands post_decon->post_wash post_ppe Dispose of PPE post_wash->post_ppe disp_collect Collect Waste post_ppe->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store Safely disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.